N-(3,4-dimethoxybenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Description
N-(3,4-dimethoxybenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a pyridazinone derivative characterized by a pyridazine ring fused with a ketone group at position 6 and a phenyl substituent at position 3. The acetamide side chain is modified with a 3,4-dimethoxybenzyl group, which contributes to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pyridazinone core’s association with diverse biological activities, including anti-inflammatory, enzyme inhibitory, and receptor-modulating effects .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-10-8-15(12-19(18)28-2)13-22-20(25)14-24-21(26)11-9-17(23-24)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAKASKLXYYYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3,4-dimethoxybenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide exhibits significant anticancer properties. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that induce apoptosis and cell cycle arrest.
Case Study:
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses activity against several bacterial strains, making it a candidate for the development of new antibiotics.
Research Findings:
A study conducted by researchers at a leading pharmaceutical laboratory found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Clinical Implications:
In animal models, this compound has been shown to reduce neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative disorders .
Organic Electronics
The unique electronic properties of this compound have led to its exploration in the field of organic electronics. Its application as a semiconductor material in organic light-emitting diodes (OLEDs) has been investigated.
Experimental Results:
Research conducted at a university's materials science department demonstrated that incorporating this compound into OLED devices improved efficiency and stability compared to traditional materials .
Summary Table of Applications
Comparison with Similar Compounds
Future Research Directions
Mechanistic Studies : Elucidate the target compound’s interaction with PDE4 or chemokine receptors using crystallography or molecular docking .
SAR Optimization : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) to balance solubility and potency.
In Vivo Testing : Evaluate pharmacokinetics and efficacy in inflammatory or cancer models, leveraging insights from analogs .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(3,4-dimethoxybenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including substitution, condensation, and cyclization. Key steps include:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce the dimethoxybenzyl group .
- Condensation with cyanoacetic acid derivatives under acidic or neutral conditions, often catalyzed by agents like DCC (dicyclohexylcarbodiimide) .
- Optimization of temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or acetonitrile) to prevent degradation of sensitive functional groups .
- Purification via column chromatography or recrystallization to isolate the target compound .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Standard characterization techniques include:
- ¹H/¹³C NMR : To confirm the presence of methoxy (–OCH₃), amide (–CONH–), and pyridazinone moieties. For example, methoxy protons appear as singlets near δ 3.8 ppm, while amide protons resonate at δ 8.7–9.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .
Advanced: How can molecular docking simulations guide studies on the compound’s mechanism of action?
Answer:
Molecular docking is used to predict interactions with biological targets (e.g., enzymes or receptors):
- Target selection : Prioritize proteins implicated in inflammation or cancer (e.g., chemokine receptors, kinases) based on structural analogs .
- Docking software : Tools like AutoDock Vina or Schrödinger Suite model binding poses, calculating binding energies (ΔG) to rank affinity .
- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .
- Key interactions : Hydrogen bonds with methoxy groups or π-π stacking with phenyl rings may explain activity .
Advanced: How can researchers resolve contradictions in spectroscopic data or synthetic yields?
Answer:
Contradictions may arise from impurities, solvent effects, or dynamic processes:
- Multi-technique validation : Cross-validate NMR with IR and MS to confirm functional groups .
- Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and optimize stepwise yields .
- Dynamic NMR : Investigate rotational barriers in amide bonds if split signals are observed .
- Isotopic labeling : Introduce deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks .
Basic: Which functional groups in the compound influence its chemical reactivity and bioactivity?
Answer:
Critical functional groups include:
- Pyridazinone ring : The 6-oxo group participates in hydrogen bonding with biological targets .
- Dimethoxybenzyl group : Enhances lipophilicity and membrane permeability; methoxy groups may engage in π-stacking .
- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions, requiring stability studies for drug development .
- Phenyl substituent : Modulates steric effects and electronic properties, impacting receptor binding .
Advanced: What strategies are used to design analogs with improved bioactivity or selectivity?
Answer:
Rational design approaches include:
- Substituent modification : Replace methoxy groups with halogens or bulky substituents to enhance target affinity .
- Scaffold hopping : Replace the pyridazinone core with triazolo or thienopyrimidine moieties .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict optimal analogs .
- In vitro screening : Test analogs against panels of enzymes or cell lines to assess selectivity .
Advanced: What are common impurities formed during synthesis, and how are they mitigated?
Answer:
Typical impurities include:
- Unreacted intermediates : Residual aniline or cyanoacetic acid derivatives, removed via aqueous washes .
- Oxidation byproducts : Over-oxidation of the pyridazinone ring, minimized by inert atmospheres (N₂/Ar) .
- Diastereomers : Chiral centers in the acetamide linker may form epimers; resolved using chiral HPLC .
- Polymerization : Aggregation under high temperatures, controlled by gradual heating and stirring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
